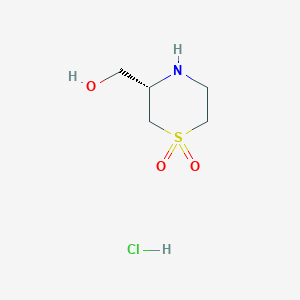

3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitroindazole derivatives, including compounds similar to 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, often involves halogenation and nitration reactions. A related study on the synthesis of biologically active nitroindazoles, which may share similar synthetic pathways with 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, highlights the use of X-ray diffraction and NMR spectroscopy in characterizing such compounds, alongside theoretical DFT calculations to confirm molecular parameters (Cabildo et al., 2011).

Molecular Structure Analysis

The molecular structure of nitroindazole derivatives, including 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, can be comprehensively analyzed through X-ray crystallography, which reveals the planarity of the indazole fused-ring system and its substituents. The nitro group's orientation and the intermolecular interactions, such as halogen bonds and hydrogen bonding, significantly influence the compound's stability and reactivity (Cabildo et al., 2011).

Chemical Reactions and Properties

Nitroindazoles, including 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, participate in various chemical reactions, reflecting their chemical properties. For example, they can act as inhibitors for enzymes like nitric oxide synthase due to their nitro and bromo substituents, indicating their potential in biological systems (Bland-Ward & Moore, 1995).

Physical Properties Analysis

The physical properties of 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, such as melting point, solubility, and crystalline structure, can be deduced from studies on similar nitroindazole compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and material science (Cabildo et al., 2011).

Chemical Properties Analysis

The chemical properties of 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, including reactivity, stability under various conditions, and interactions with other molecules, are influenced by its functional groups. Studies on similar compounds provide insights into these properties, particularly regarding their potential biological activity and interactions based on their bromo and nitro groups (Bland-Ward & Moore, 1995).

科学的研究の応用

Crystal and Molecular Structure Analysis

- Crystal Structure Insights : The study by Cabildo et al. (2011) focuses on similar compounds, including 3-bromo-1-methyl-7-nitro-1H-indazole and 3-bromo-2-methyl-7-nitro-2H-indazole. These compounds were characterized using X-ray diffraction and NMR spectroscopy, highlighting their crystal structures and molecular interactions (Cabildo et al., 2011).

Biological Properties and Inhibition

- Biological Activity : A study by Bland-Ward and Moore (1995) explores the inhibitory effects of 3-bromo-7-nitro-indazole on nitric oxide synthase enzyme activity. This compound shows significant potency in inhibiting enzyme activity in various tissue types, indicating its potential in biochemical applications (Bland-Ward & Moore, 1995).

Chemical Synthesis and Modification

- Synthetic Applications : Research by Mathias et al. (2017) on similar compounds discusses a one-pot sequential intramolecular cyclization and cross-coupling reaction under microwave irradiation. This study provides insights into efficient synthetic methodologies for modifying nitroindazole compounds, which could be applicable to 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole (Mathias et al., 2017).

Magnetic Properties and Spin Dynamics

- Magnetic Studies : A study by Chen et al. (2017) investigates the magnetic properties of indazole nitronyl nitroxide radicals, which could provide valuable information for understanding the magnetic behavior of similar compounds like 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole (Chen et al., 2017).

特性

IUPAC Name |

3-bromo-5-nitro-1-(oxan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O3/c13-12-9-7-8(16(17)18)4-5-10(9)15(14-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAVHFZCKVJLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)